REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([N:10]=[C:11]=[O:12])[N:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:19][C:20]1[CH:36]=[CH:35][C:23]([O:24][C:25]2[CH:30]=[CH:29][N:28]=[C:27]([NH2:31])[C:26]=2[N+:32]([O-:34])=[O:33])=[CH:22][C:21]=1[F:37]>>[NH2:31][C:27]1[C:26]([N+:32]([O-:34])=[O:33])=[C:25]([O:24][C:23]2[CH:35]=[CH:36][C:20]([NH:19][C:11]([NH:10][C:8]3[N:7]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:9]=3)=[O:12])=[C:21]([F:37])[CH:22]=2)[CH:30]=[CH:29][N:28]=1
|
Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NN(C(=C1)N=C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
893 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(OC2=C(C(=NC=C2)N)[N+](=O)[O-])C=C1)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1[N+](=O)[O-])OC1=CC(=C(C=C1)NC(=O)NC1=CC(=NN1C1=CC=CC=C1)C(C)(C)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |